

An In-depth Technical Guide to Imipenem Monohydrate: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Imipenem monohydrate*

Cat. No.: *B018548*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent, broad-spectrum β -lactam antibiotic belonging to the carbapenem class. It is a semi-synthetic derivative of thienamycin, a natural product of *Streptomyces cattleya*.^[1] Imipenem exhibits excellent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.^{[2][3]} Due to its rapid degradation by the renal enzyme dehydropeptidase-I, it is clinically administered in combination with cilastatin, a dehydropeptidase-I inhibitor. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of **imipenem monohydrate**, along with its mechanism of action and relevant experimental protocols.

Chemical Structure and Identification

Imipenem monohydrate is the hydrated form of imipenem. Its chemical structure is characterized by a carbapenem core fused to a β -lactam ring, with a distinctive hydroxyethyl side chain and a thioether linkage to a formimidoylaminoethyl group.

Identifier	Value
IUPAC Name	(5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monohydrate[4]
CAS Number	74431-23-5[2]
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₄ S·H ₂ O[5]
Molecular Weight	317.36 g/mol [4]
Synonyms	N-Formimidoylthienamycin monohydrate, MK-787[6]

Physicochemical Properties

A summary of the key physicochemical properties of **imipenem monohydrate** is presented below.

Property	Value	Reference
Appearance	White to off-white or pale yellow, slightly hygroscopic powder	[7]
Melting Point	193-198 °C	[5]
pKa	pKa ₁ : ~3.2 (carboxylic acid)pKa ₂ : ~9.9 (formimidoyl group)	[5]
Specific Optical Rotation [α] _{D²⁵}	+84° to +89° (c=5 mg/mL in pH 7 buffer)	[8]
UV Absorption Maximum (in water)	299 nm	[5]
Solubility (mg/mL)	Water: >5Methanol: Slightly solubleDMSO: Soluble	[5][6]

Crystal Structure

Imipenem monohydrate crystallizes in an orthorhombic system.

Crystallographic Parameter	Value	Reference
Crystal System	Orthorhombic	[9]
Space Group	P2 ₁ 2 ₁ 2 ₁	[9]
Unit Cell Dimensions	a = 8.2534(3) Å b = 11.1293(4) Å c = 15.4609(6) Å	[9]

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of **imipenem monohydrate**.

Infrared (IR) Spectroscopy: While specific peak assignments for **imipenem monohydrate** are not readily available in the public domain, a typical IR spectrum would be expected to show characteristic absorptions for the following functional groups: O-H stretch (from the hydroxyl group and water of hydration), N-H stretch (from the amine and amide groups), C=O stretch (from the β -lactam and carboxyl groups), and C=C stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for **imipenem monohydrate** are not widely published. However, predicted ¹H NMR data in D₂O is available and can serve as a reference.[10]

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This is achieved through its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] The disruption of cell wall integrity leads to cell lysis and bacterial death.



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Caption: Mechanism of action of imipenem.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol provides a general method for the analysis of **imipenem monohydrate**.

Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

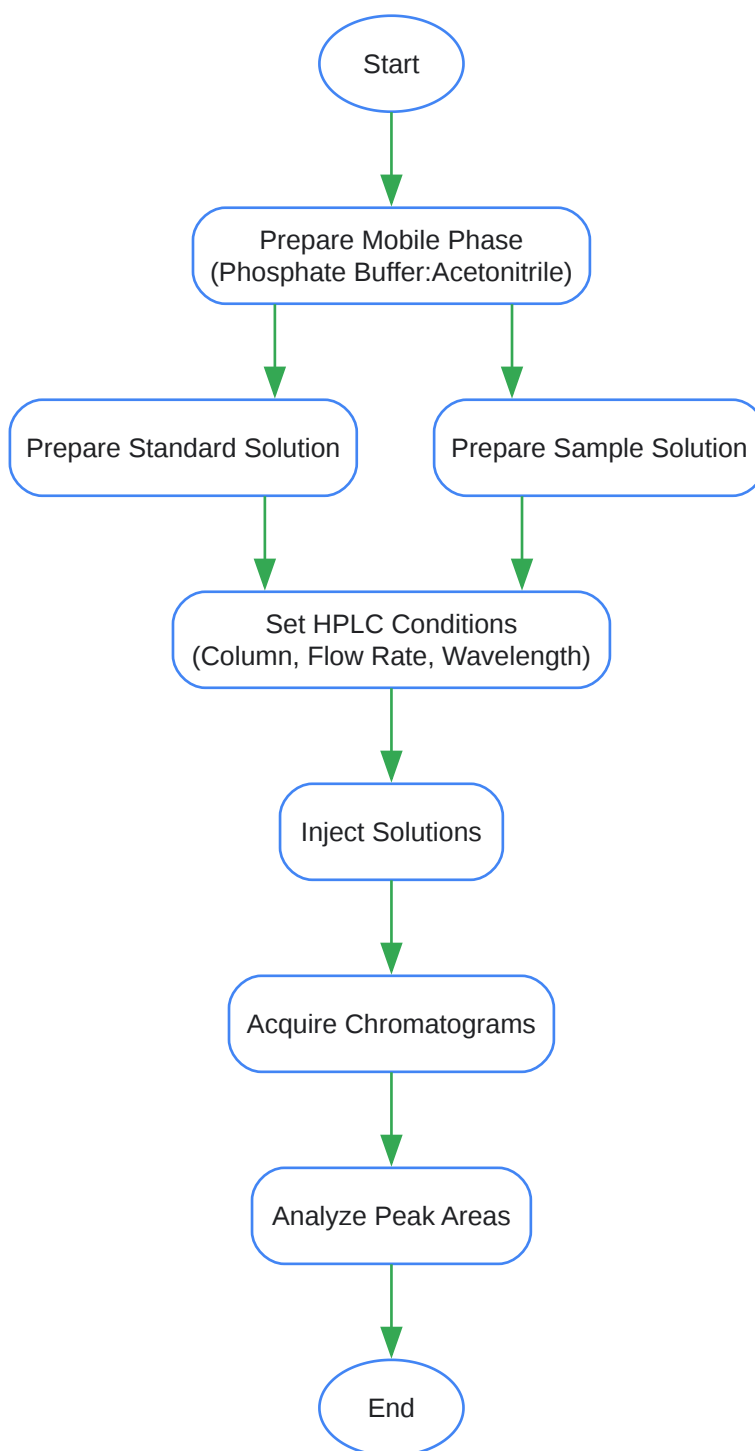
- Acetonitrile (HPLC grade)
- Monobasic potassium phosphate
- Phosphoric acid or Sodium hydroxide (for pH adjustment)
- Water (HPLC grade)

Procedure:

- Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M) and adjust the pH to approximately 6.8 with phosphoric acid or sodium hydroxide. The mobile phase is typically a

mixture of this buffer and acetonitrile. A common composition is buffer:acetonitrile (95:5 v/v). Filter and degas the mobile phase.

- **Standard Solution Preparation:** Accurately weigh a quantity of **Imipenem Monohydrate** reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
- **Sample Solution Preparation:** Accurately weigh a quantity of the **imipenem monohydrate** sample and dissolve it in the mobile phase to obtain a similar concentration to the standard solution.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 299 nm
 - Injection Volume: 20 µL
 - Column Temperature: Ambient
- **Analysis:** Inject the standard and sample solutions into the chromatograph and record the peak areas.
- **Calculation:** Calculate the purity or assay of the sample by comparing the peak area of the sample to that of the standard.



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Caption: General workflow for HPLC analysis.

X-Ray Powder Diffraction (XRPD) for Crystal Structure Analysis

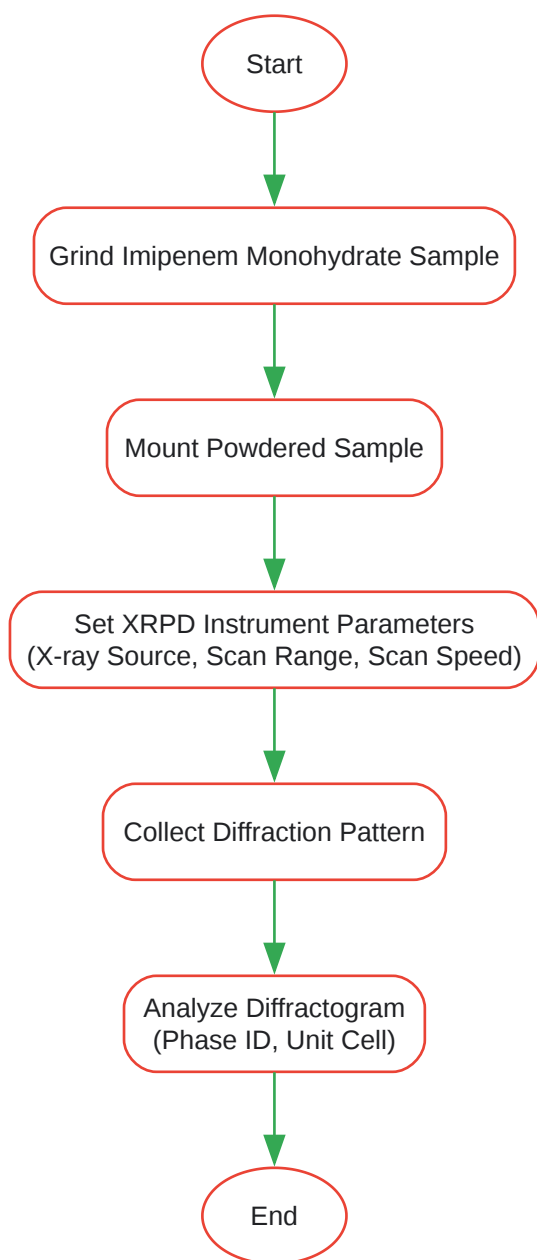
This protocol outlines the general steps for XRPD analysis of **imipenem monohydrate**.

Instrumentation:

- X-Ray Powder Diffractometer with a Cu K α source

Procedure:

- Sample Preparation: Gently grind the **imipenem monohydrate** powder to a fine, uniform consistency using a mortar and pestle.
- Sample Mounting: Mount the powdered sample onto a sample holder.
- Instrument Setup:
 - X-ray source: Cu K α ($\lambda = 1.5406 \text{ \AA}$)
 - Voltage and Current: e.g., 40 kV and 40 mA
 - Scan Range (2θ): e.g., 5° to 50°
 - Scan Speed: e.g., $2^\circ/\text{min}$
- Data Collection: Collect the diffraction pattern.
- Data Analysis: Analyze the resulting diffractogram to identify the crystalline phases and determine the unit cell parameters.

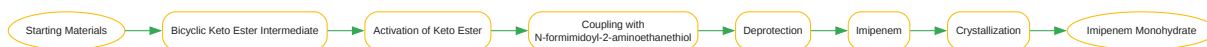


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Caption: General workflow for XRPD analysis.

Synthesis of Imipenem

The synthesis of imipenem is a multi-step process. A generalized synthetic scheme is presented below.



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Caption: Generalized synthetic workflow for imipenem.

Stability

Imipenem monohydrate is known to be unstable in aqueous solutions, with its stability being dependent on temperature, pH, and concentration. Degradation primarily occurs through hydrolysis of the β -lactam ring. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of **imipenem monohydrate**. The tabulated data, diagrams, and experimental protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antibiotic. Further research into the detailed spectroscopic characterization would be beneficial for the scientific community.

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